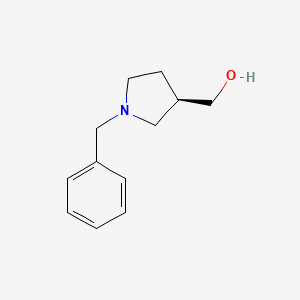

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol

CAS No.: 303111-43-5

Cat. No.: VC1989063

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303111-43-5 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | [(3R)-1-benzylpyrrolidin-3-yl]methanol |

| Standard InChI | InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |

| Standard InChI Key | QPQQBJDSKDWQMJ-GFCCVEGCSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1CO)CC2=CC=CC=C2 |

| SMILES | C1CN(CC1CO)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1CO)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol is a chiral compound with the R configuration at the C-3 position of the pyrrolidine ring. It contains a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a hydroxymethyl group at the C-3 position. Its structural features make it valuable as a chiral building block in asymmetric synthesis.

Basic Identifiers

The compound is characterized by several key identifiers as shown in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 303111-43-5 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | [(3R)-1-benzylpyrrolidin-3-yl]methanol |

| InChI | InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |

| InChIKey | QPQQBJDSKDWQMJ-GFCCVEGCSA-N |

| SMILES | C1CN(C[C@@H]1CO)CC2=CC=CC=C2 |

Table 1: Chemical identifiers of (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol

Common Synonyms

The compound is known by several synonyms in scientific literature:

-

(R)-1-Benzyl-beta-prolinol

-

(R)-(1-benzylpyrrolidin-3-yl)methanol

Structural Features

The compound has several key structural features that contribute to its chemical behavior:

-

A pyrrolidine ring with a chiral center at the C-3 position with R configuration

-

A hydroxymethyl (-CH₂OH) group at the C-3 position that provides functionality for further reactions

-

A benzyl group attached to the nitrogen atom, giving the molecule lipophilic properties

-

A tertiary amine functional group that can act as a base or nucleophile

Physical and Chemical Properties

The physical and chemical properties of (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol are important for understanding its behavior in various chemical environments and applications.

Solubility Profile

Based on its structure, (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol is expected to be:

-

Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol

-

Moderately soluble in ethyl acetate

-

Sparingly soluble in water, with increased solubility in acidic aqueous solutions due to protonation of the tertiary amine

Reactivity

The reactivity of (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol is primarily determined by its functional groups:

-

The hydroxyl group can participate in esterification, oxidation, and substitution reactions

-

The tertiary amine can act as a nucleophile or base in various transformations

-

The benzyl group can be removed by hydrogenolysis under appropriate conditions

Synthesis Methods

Several synthetic approaches have been reported for preparing (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol and related derivatives.

From Chiral Pyrrolidine Derivatives

Alternative synthetic routes may involve:

-

Starting with optically pure pyrrolidine derivatives

-

Functionalization at the 3-position

From Benzylation of Amino Alcohols

The compound can also be prepared by benzylation of chiral pyrrolidine derivatives:

-

Starting with tert-butyl (R)-pyrrolidin-3-ylcarbamate

-

Reductive amination with benzaldehyde using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Deprotection and functional group manipulation to yield the target compound

Analytical Methods and Identification

Several analytical methods can be used to identify and characterize (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight (191.27 g/mol) and fragmentation pattern of the compound .

Chromatographic Methods

High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, can be used to assess the enantiomeric purity of (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol. The optical rotation value can also provide information about the enantiomeric excess of the compound .

Applications and Uses

(R)-(1-Benzyl-pyrrolidin-3-yl)-methanol has several important applications in chemical synthesis and pharmaceutical development.

As a Synthetic Intermediate

The compound is primarily used as an intermediate in the synthesis of more complex molecules:

-

It serves as a chiral building block in the synthesis of pharmaceutically active compounds

-

The hydroxyl group provides a handle for further functionalization

-

The chiral center allows for stereoselective transformations

In Pharmaceutical Synthesis

The compound may be employed in the synthesis of various pharmaceutical agents:

-

As a precursor in the preparation of compounds with potential antiseizure activity

-

In the synthesis of compounds with activity on the central nervous system

-

As a building block for creating libraries of compounds for drug discovery

For example, related pyrrolidine derivatives have been investigated for antiseizure efficacy, with research focusing on synthesizing lead compounds with favorable stereochemistry, as noted in one study: "Thus, the main goal of the current study was to synthesize a lead compound with a favorable stereochemistry for antiseizure efficacy..."

As a Chiral Auxiliary

Due to its defined stereochemistry, (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol may be used as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemical outcome of reactions.

Pharmacological Significance

While (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol itself is primarily a synthetic intermediate, compounds derived from it have shown pharmacological activity.

Structure-Activity Relationships

Research on related compounds has shown that the stereochemistry at the C-3 position of the pyrrolidine ring significantly influences biological activity. For instance, in studies of antiseizure compounds, the R-configuration has been found to be more favorable (eutomer) compared to the S-configuration (distomer) .

Related Compounds

Several compounds structurally related to (R)-(1-Benzyl-pyrrolidin-3-yl)-methanol have been reported in the literature.

Functional Derivatives

Several functional derivatives have been reported, including:

-

(R)-1-Benzyl-3-(methylamino)pyrrolidine (CAS: 144043-17-4)

These compounds share the core (R)-1-benzylpyrrolidine structure but differ in the functional group at the C-3 position.

Optical Isomers

The S-enantiomer, (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol, represents the opposite stereochemistry at the C-3 position. Studies have shown that the biological activities of the R- and S-enantiomers can differ significantly, with the R-form often showing superior activity in certain applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume